molecular formula C11H13N5O3 B1436578 ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate CAS No. 91426-55-0

ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate

Cat. No.: B1436578
CAS No.: 91426-55-0
M. Wt: 263.25 g/mol
InChI Key: OGKKJBQATKFUPV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H13N5O3 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate (referred to as Ethyl AMPY) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl AMPY is characterized by a complex structure that includes a pyrazole ring and a pyrimidine derivative. Its molecular formula is C12H15N3O3, and it has a CAS number of 474329-13-0. The presence of the ethyl carboxylate group enhances its solubility and reactivity, making it a valuable target for synthetic and medicinal chemistry applications.

Biological Activities

Ethyl AMPY exhibits a range of biological activities attributed to its structural features. Research indicates that compounds with similar structures can show:

  • Kinase Inhibition : Ethyl AMPY has been investigated for its potential as a kinase inhibitor. Kinases are crucial in regulating cellular processes, and inhibiting specific kinases may lead to therapeutic applications in various diseases.
  • Anti-inflammatory Activity : Similar pyrazole derivatives have demonstrated promising anti-inflammatory effects. For instance, certain synthesized pyrazoles exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .
  • Antimicrobial Properties : Compounds in the pyrazole family have been tested against various bacterial strains, showing significant antimicrobial activity. For example, certain derivatives displayed effectiveness against E. coli and S. aureus .

Synthesis

The synthesis of Ethyl AMPY typically involves multi-step synthetic pathways. A general approach might include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes.
  • Pyrimidine Derivative Synthesis : Reacting ethyl acetoacetate with thiourea or urea.
  • Carboxylation : Introducing the carboxylate group through esterification reactions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Case Studies

Several studies have highlighted the biological activities of Ethyl AMPY and related compounds:

  • Kinase Inhibition Study : A study focused on Ethyl AMPY's ability to inhibit specific kinases revealed promising results, indicating potential applications in cancer therapy.
  • Anti-inflammatory Research : Another investigation reported that derivatives similar to Ethyl AMPY exhibited significant anti-inflammatory activity in vitro, comparable to standard drugs like dexamethasone .
  • Antimicrobial Testing : Research demonstrated that certain pyrazole derivatives showed substantial antibacterial activity against multiple strains, suggesting that Ethyl AMPY may also possess similar properties .

Comparative Analysis

To better understand the uniqueness of Ethyl AMPY, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-pyrazoleC13H16N4O2Contains dimethyl substitution on pyrimidine
Ethyl 1-(4-methylpyrimidin-2-yloxy)-5-methyl-pyrazoleC13H16N4O3Features a methoxy group instead of a carboxylic acid
Ethyl 5-amino-(4-methylpyrimidin)-3-methyl-pyrazoleC12H15N3O3Different substitution pattern on the pyrazole

The unique combination of functional groups in Ethyl AMPY allows for diverse interactions within biological systems, making it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

ethyl 5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-3-19-10(18)7-5-13-16(9(7)12)11-14-6(2)4-8(17)15-11/h4-5H,3,12H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKKJBQATKFUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=O)N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate
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ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate
Reactant of Route 4
ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate
Reactant of Route 5
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ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate
Reactant of Route 6
ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate

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